4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine
CAS No.: 1196154-31-0
Cat. No.: VC2720101
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1196154-31-0 |
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Molecular Formula | C6H3ClF3NO |
Molecular Weight | 197.54 g/mol |
IUPAC Name | 4-chloro-6-(trifluoromethyl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12) |
Standard InChI Key | LNTLUQMPRZENCS-UHFFFAOYSA-N |
SMILES | C1=C(C=C(NC1=O)C(F)(F)F)Cl |
Canonical SMILES | C1=C(C=C(NC1=O)C(F)(F)F)Cl |
Physical and Chemical Properties
Based on its molecular structure, 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine has the molecular formula C₆H₃ClF₃NO. The structural features can be compared to similar compounds such as 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, which has an identical molecular formula but with different positioning of functional groups .
Key Physical Properties
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates interactions with hydrophobic regions within proteins or enzymes, potentially modulating their activity and leading to various biological effects.
Structural Characteristics
4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine possesses several structural features that influence its chemical behavior:
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The hydroxyl group at the 2-position exists in tautomeric equilibrium with the pyridone form, affecting the compound's acidity and hydrogen-bonding properties
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The electron-withdrawing trifluoromethyl group at the 6-position influences the electronic distribution within the pyridine ring, enhancing the electrophilicity of certain positions
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The chloro substituent at the 4-position provides a reactive site for nucleophilic aromatic substitution reactions and cross-coupling processes
The unique arrangement of these functional groups creates distinct electronic and steric environments that differentiate this compound from its structural isomers.
Comparison with Related Compounds
Synthesis Methods
A representative procedure might involve:
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Charging 2,4-dichloro-6-(trifluoromethyl)pyridine to a pressure reactor
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Heating the system to 150°C
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Adding aqueous potassium hydroxide solution (2.2 equivalents) over 1 hour
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Maintaining temperature and pressure for an additional 1-5 hours
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Cooling, acidifying to pH 5-6, and isolating the product by filtration
Alternative Synthetic Approaches
Alternative methods could include:
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Solvent-Based Hydrolysis: Using dimethylsulfoxide (DMSO) or tertiary alcohols (e.g., tert-amyl alcohol) as reaction media for the hydrolysis, potentially allowing for milder conditions
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Selective Functionalization: Starting with 4-chloropyridine and introducing the hydroxyl and trifluoromethyl groups through directed functionalization
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Ring Construction: Building the pyridine ring with appropriate substituents already in place, using methodologies such as condensation reactions of suitable precursors
Chemical Reactivity
The reactivity of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is governed by the electronic and steric effects of its three functional groups:
Hydroxyl Group Reactivity
The 2-hydroxyl group can participate in several transformations:
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Deprotonation to form alkali metal salts
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Esterification to form esters with carboxylic acids or acid chlorides
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Etherification via Williamson ether synthesis
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Conversion to leaving groups (e.g., triflates or mesylates) for subsequent substitution
Chloro Substituent Reactivity
The 4-chloro group, activated by the electron-withdrawing trifluoromethyl group, can undergo:
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Nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols)
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Transition metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille) for carbon-carbon bond formation
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Reduction to form the dehalogenated derivative
Trifluoromethyl Group Properties
The trifluoromethyl group:
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Remains relatively inert under most conditions
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Enhances the acidity of the hydroxyl group through inductive effects
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Increases the electrophilicity of the pyridine ring, activating it toward nucleophilic attack
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Contributes to metabolic stability in biological systems
Applications and Utility
Based on its structural features and the known applications of related compounds, 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine has potential utility in multiple domains:
Pharmaceutical Development
The compound's structure makes it valuable in medicinal chemistry:
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As a building block for the synthesis of pharmaceutical intermediates
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For structure-activity relationship studies in drug discovery
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In the development of compounds with enhanced metabolic stability (contributed by the trifluoromethyl group)
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As a scaffold for the design of receptor ligands or enzyme inhibitors
Agricultural Chemistry
In agrochemical research, the compound may serve as:
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An intermediate in the synthesis of crop protection agents
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A building block for herbicides, fungicides, or insecticides
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A component in the development of plant growth regulators
Research and Development
The unique combination of functional groups makes 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine valuable for:
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Studying regioselective transformations on polysubstituted pyridines
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Investigating tautomeric equilibria in heterocyclic systems
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Developing new synthetic methodologies for functionalized heterocycles
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Probing structure-property relationships in fluorinated compounds
Analytical Characterization
Identification and characterization of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine would typically employ several complementary techniques:
Spectroscopic Methods
Technique | Expected Observations | Analytical Value |
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¹H NMR | Two aromatic proton signals and one exchangeable OH signal | Confirms structure and purity |
¹³C NMR | Six carbon signals, with CF₃ showing characteristic quartet splitting | Provides carbon framework confirmation |
¹⁹F NMR | Single signal for the CF₃ group at approximately -60 to -70 ppm | Confirms presence and environment of CF₃ |
IR Spectroscopy | OH stretching (3200-3600 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) | Identifies functional groups |
Mass Spectrometry | Molecular ion peak at m/z ~198 with characteristic isotope pattern for chlorine | Confirms molecular weight and formula |
Chromatographic Analysis
Purification and purity assessment would typically involve:
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High-Performance Liquid Chromatography (HPLC) for purification and purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
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Gas Chromatography (GC) for volatile derivative analysis
Research Context and Future Directions
4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine represents an important class of functionalized heterocycles with ongoing research interest:
Current Research Significance
The compound's structural features position it at the intersection of several important research areas:
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Development of selective functionalization methodologies for heterocycles
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Investigation of structure-property relationships in fluorinated compounds
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Exploration of novel bioactive molecules with enhanced metabolic stability
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Design of building blocks for modular synthesis approaches
Future Research Opportunities
Potential directions for future research include:
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Optimization of selective synthetic routes with improved efficiency and sustainability
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Systematic investigation of reactivity patterns and regioselectivity in transformation reactions
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Exploration of biological activities and structure-activity relationships
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Development of applications in materials science, particularly where thermal and chemical stability are required
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